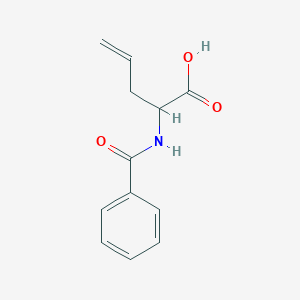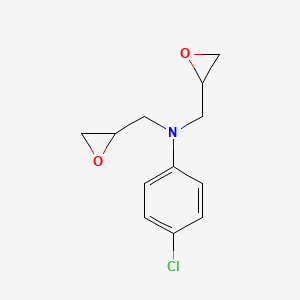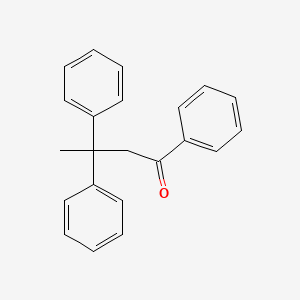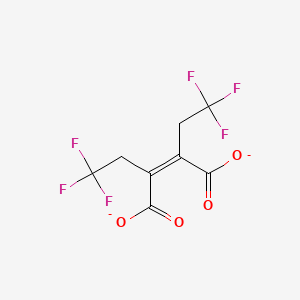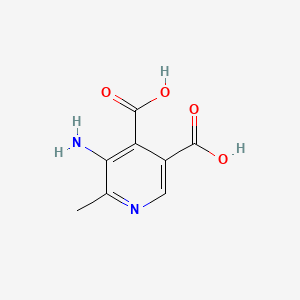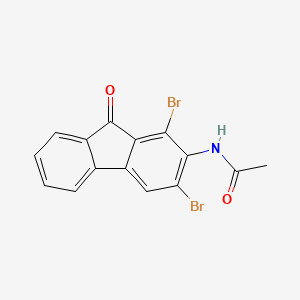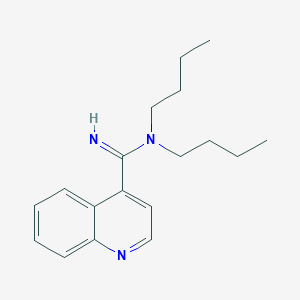
N,N-dibutylquinoline-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutylquinoline-4-carboximidamide: is a chemical compound known for its diverse applications in scientific research and industry It is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutylquinoline-4-carboximidamide typically involves the reaction of quinoline-4-carboxylic acid with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced purification techniques further enhances the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-dibutylquinoline-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: N,N-dibutylquinoline-4-carboximidamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and proteins. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases. Its unique chemical properties allow it to modulate specific biological pathways, making it a candidate for further investigation in medicinal chemistry.
Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-dibutylquinoline-4-carboximidamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Quinoline-4-carboxamide: Shares a similar core structure but lacks the dibutyl groups.
N,N-dimethylquinoline-4-carboximidamide: Similar structure with dimethyl groups instead of dibutyl groups.
Quinoline-4-carboxylic acid: The parent compound without the carboximidamide group.
Uniqueness: N,N-dibutylquinoline-4-carboximidamide is unique due to the presence of the dibutyl groups, which enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
CAS No. |
5447-50-7 |
|---|---|
Molecular Formula |
C18H25N3 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N,N-dibutylquinoline-4-carboximidamide |
InChI |
InChI=1S/C18H25N3/c1-3-5-13-21(14-6-4-2)18(19)16-11-12-20-17-10-8-7-9-15(16)17/h7-12,19H,3-6,13-14H2,1-2H3 |
InChI Key |
SNJBVHBTEXTHRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=N)C1=CC=NC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


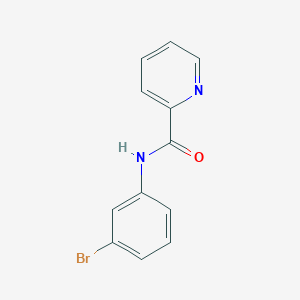
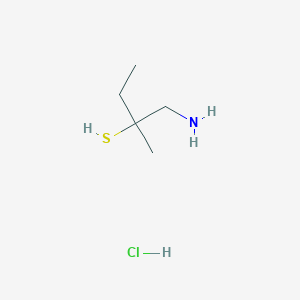

![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
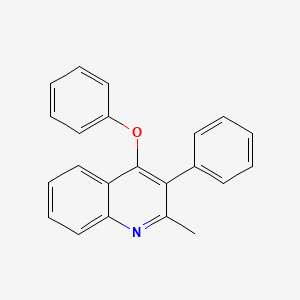
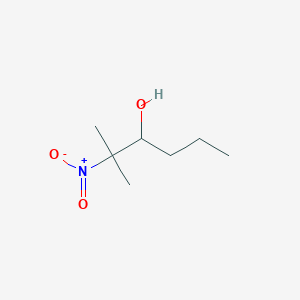
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
